

An In-depth Technical Guide to the Physical Properties of 10-Nonadecanol

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Compound of Interest

Compound Name: 10-Nonadecanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **10-Nonadecanol** (CAS No: 16840-84-9), a secondary fatty alcohol. The information is curated for professionals in research, scientific, and drug development fields, with a focus on presenting clear, quantitative data and the experimental context for its determination.

Core Physical Properties

10-Nonadecanol is a long-chain aliphatic alcohol with the hydroxyl group located at the tenth carbon atom of a nineteen-carbon chain. Its physical characteristics are primarily dictated by its long hydrocarbon tail, leading to low solubility in polar solvents, and the presence of the hydroxyl group, which allows for hydrogen bonding.

A summary of its key physical properties is presented in the table below. It is important to note that while some of these properties have been experimentally determined, others are estimated based on computational models due to a lack of direct experimental data in publicly available literature.

Property	Value	Notes and Citations
Molecular Formula	C ₁₉ H ₄₀ O	[1][2]
Molecular Weight	284.52 g/mol	[1][2]
Melting Point	Not experimentally determined. Predicted: 76.56 °C (349.71 K)	Predicted using the Joback Method.[3] For comparison, the isomer 1-Nonadecanol has a reported melting point of 62-64 °C.[4]
Boiling Point	344.00 to 345.00 °C @ 760.00 mm Hg (estimated)	[5][6]
Density	0.836 g/cm ³ (estimated)	
Solubility in Water	0.005525 mg/L @ 25 °C (estimated)	Insoluble in water.[5][6]
Solubility in Organic Solvents	Soluble in alcohol.	[5][6]
Vapor Pressure	0.000004 mmHg @ 25.00 °C (estimated)	[5][6]
LogP (Octanol/Water Partition Coefficient)	8.325 (estimated)	[5]
Refractive Index	1.4357 (estimated)	
Flash Point	261.00 °F (127.50 °C) (estimated)	[5][6]

Spectral Data

Spectral analysis is crucial for the structural elucidation and identification of **10-Nonadecanol**.

- Infrared (IR) Spectroscopy: The IR spectrum of **10-Nonadecanol** will exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. Strong C-H stretching absorptions will be observed in the 2850-2960 cm⁻¹ region, and a C-O stretching absorption will appear in the 1050-1150 cm⁻¹ range.[1][2]

- Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of **10-Nonadecanol** will show a molecular ion peak (M^+) at m/z 284.5, although it may be weak. Fragmentation patterns will include the loss of water ($M-18$) and characteristic cleavage at the carbon-carbon bonds adjacent to the hydroxyl group.^[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1H NMR: The proton NMR spectrum will show a multiplet corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH) in the region of 3.5-4.0 ppm. The terminal methyl protons will appear as a triplet around 0.9 ppm, and the numerous methylene protons of the long alkyl chains will produce a complex series of multiplets between 1.2 and 1.6 ppm.
 - ^{13}C NMR: The carbon NMR spectrum will show a signal for the carbon attached to the hydroxyl group (C-OH) in the downfield region, typically between 60 and 80 ppm. The other carbon signals will appear in the upfield region, characteristic of a long aliphatic chain.^[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of a long-chain alcohol like **10-Nonadecanol**.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **10-Nonadecanol** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

- **Observation:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.
- **Purity Indication:** A sharp melting range (0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Workflow for the experimental determination of melting point.

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology for Qualitative Solubility:

- **Solvent Selection:** A range of solvents with varying polarities is chosen (e.g., water, ethanol, acetone, hexane).
- **Procedure:** A small, measured amount of **10-Nonadecanol** (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).
- **Mixing:** The mixture is agitated vigorously for a set period.
- **Observation:** The mixture is observed to see if the solid dissolves completely, partially, or not at all. The formation of a single clear phase indicates solubility, while the presence of undissolved solid or two distinct liquid phases indicates insolubility or partial solubility.

Methodology for Quantitative Solubility (Cloud Point Method):

- **Apparatus:** A temperature-controlled vessel with a stirrer and a light source and detector to monitor turbidity.
- **Procedure:** A known amount of **10-Nonadecanol** is dissolved in a suitable solvent at a temperature where it is fully soluble.
- **Titration/Cooling:** The solution is then slowly cooled, or a non-solvent is titrated in, while being stirred.

- Detection: The temperature or concentration at which the solution becomes cloudy (the cloud point) is recorded. This indicates the limit of solubility under those conditions.

Logical workflow for qualitative solubility determination.

Signaling Pathways and Experimental Workflows

As a simple long-chain secondary alcohol, **10-Nonadecanol** is not typically involved in complex signaling pathways in the same manner as biologically active molecules. Its primary relevance in a drug development context would be as a potential excipient, a component of a lipid-based drug delivery system, or as a metabolic byproduct of a larger drug molecule. In these contexts, its physical properties, particularly its lipophilicity and solubility, are of paramount importance.

The experimental workflows relevant to **10-Nonadecanol** are therefore focused on the characterization of its physical and chemical properties as detailed in the preceding sections.

In conclusion, **10-Nonadecanol** is a long-chain secondary alcohol with physical properties that are largely governed by its substantial hydrocarbon structure. While many of its properties are estimated, standardized experimental protocols can be employed for their precise determination, which is crucial for its application in research and pharmaceutical development.

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